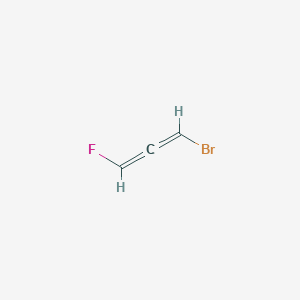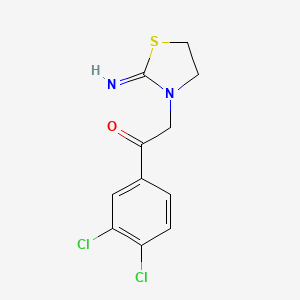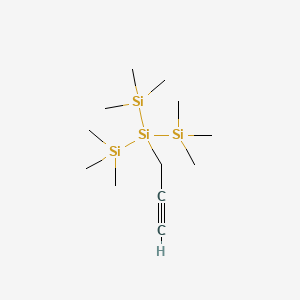
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are known for their unique chemical properties, which make them valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with a suitable alkyne under controlled conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways involved depend on the application and the nature of the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilylacetylene: An organosilicon compound with a similar alkyne group.
Tetramethylsilane: A widely used organosilicon compound in NMR spectroscopy.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is unique due to its specific structure, which combines multiple silicon atoms with an alkyne group. This unique combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
825626-62-8 |
|---|---|
Molekularformel |
C12H30Si4 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
trimethyl-[prop-2-ynyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H30Si4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h1H,12H2,2-10H3 |
InChI-Schlüssel |
WRDGRERGDYHBDG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](CC#C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
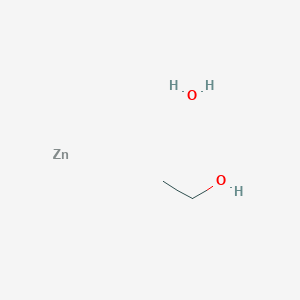
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)
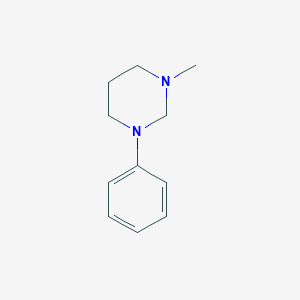
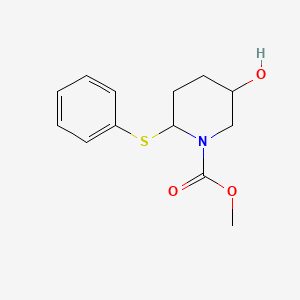
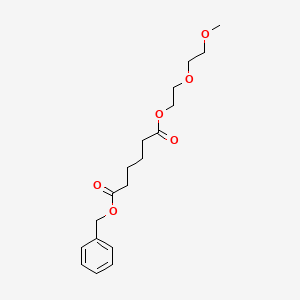



![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
